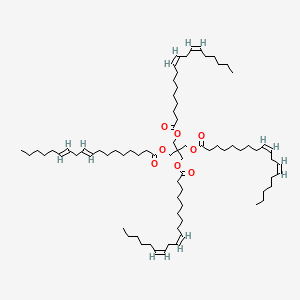

(9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate is a complex organic compound with the molecular formula C77H132O8 . This compound is characterized by its multiple ester linkages and long-chain unsaturated fatty acids, making it a subject of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate typically involves esterification reactions. The starting materials include octadeca-9,12-dienoic acid and a polyol such as 2,2-bis(hydroxymethyl)propane-1,3-diol. The reaction is catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and substituted esters .

Aplicaciones Científicas De Investigación

Biological and Pharmaceutical Applications

The compound's structure suggests potential uses in drug delivery systems due to its ability to form micelles or liposomes. Its fatty acid components may enhance bioavailability and solubility of hydrophobic drugs.

Case Study : Research indicates that similar compounds can encapsulate therapeutic agents, improving their stability and release profiles in biological systems. For instance, studies have shown that lipid-based carriers can enhance the delivery of anticancer drugs .

Cosmetic Formulations

Due to its emollient properties and ability to form stable emulsions, this compound is suitable for use in cosmetics. It can act as a moisturizer or skin-conditioning agent.

Case Study : A formulation study demonstrated that incorporating lipid-based compounds improved skin hydration and barrier function in topical applications .

Food Industry

The compound may find applications as an emulsifier or stabilizer in food products. Its fatty acid chains can help in the formation of stable oil-in-water emulsions.

Case Study : Emulsifiers derived from fatty acids have been shown to improve the texture and stability of various food products, enhancing consumer acceptance .

Polymer Chemistry

The unique structure allows for potential use in synthesizing biodegradable polymers. The incorporation of such compounds can lead to materials with enhanced mechanical properties and environmental compatibility.

Case Study : Research has indicated that incorporating fatty acid derivatives into polymer matrices can improve biodegradability while maintaining structural integrity .

Comparative Analysis Table

Mecanismo De Acción

The mechanism of action of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate involves its interaction with lipid membranes and enzymes. The compound’s long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration can modulate signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Octadeca-9,12-dienoic acid: A simpler fatty acid with similar unsaturation.

2,2-bis(hydroxymethyl)propane-1,3-diol: A polyol used in the synthesis of various esters.

Glycerol trioleate: A triglyceride with similar ester linkages but different fatty acid composition.

Uniqueness

What sets [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate apart is its complex structure, which combines multiple ester linkages and long-chain unsaturated fatty acids. This unique combination imparts distinct physical and chemical properties, making it valuable in diverse research and industrial applications .

Actividad Biológica

The compound (9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate) , also known as a complex lipid derivative, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C77H132O8

- Molecular Weight : 1185.9 g/mol

- CAS Number : 58552-97-9

The compound consists of multiple octadeca-9,12-dienoate units linked via a glycerol backbone. This structure is significant for its interaction with biological membranes and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C77H132O8 |

| Molecular Weight | 1185.9 g/mol |

| IUPAC Name | [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate |

| CAS No. | 58552-97-9 |

Synthesis Methods

The synthesis of this compound typically involves esterification reactions between octadeca-9,12-dienoic acid and a polyol such as 2,2-bis(hydroxymethyl)propane-1,3-diol. Acid catalysts like sulfuric acid are often used under reflux conditions to facilitate the reaction.

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity while allowing precise control over reaction conditions. The use of immobilized catalysts may further improve efficiency during synthesis.

The biological activity of the compound is primarily attributed to its interaction with lipid membranes and enzymes. The long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration is crucial for modulating signaling pathways involved in inflammation and cell proliferation.

Research Findings

- Anti-inflammatory Properties : Studies have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary research has shown that it may induce apoptosis in cancer cells through the modulation of lipid signaling pathways.

- Lipid Metabolism : The compound serves as a substrate for studying lipid metabolism and enzyme-substrate interactions in various biological systems.

Study on Anti-inflammatory Effects

A study published in the Journal of Lipid Research demonstrated that the compound significantly reduced levels of TNF-alpha in macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity Research

Research conducted at a leading cancer institute found that treatment with this compound led to a decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells .

Medical Applications

The compound is being investigated for its role in developing drugs targeting inflammatory diseases and cancer therapies. Its ability to modulate lipid signaling pathways makes it a candidate for further research in pharmacology.

Industrial Applications

In industry, it is utilized in producing biodegradable polymers and surfactants due to its unique structural properties that impart flexibility and hydrophobicity to final products.

Propiedades

Número CAS |

58552-97-9 |

|---|---|

Fórmula molecular |

C77H132O8 |

Peso molecular |

1185.9 g/mol |

Nombre IUPAC |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]oxymethyl]-2-[[(9E,12E)-octadeca-9,12-dienoyl]oxymethyl]propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C77H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40H,5-20,29-32,41-72H2,1-4H3/b25-21-,26-22-,27-23-,28-24+,37-33-,38-34-,39-35-,40-36+ |

Clave InChI |

FEAPLHZEJWLJRC-HOMBQJOVSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.